Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24BrNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-bromobenzyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or thiols, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, ketones, or carboxylic acids.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of a bromobenzyl group.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethylphenyl group instead of a bromobenzyl group.
Uniqueness
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWEEHYJRQGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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